molecular formula C16H15N3O3 B2736873 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline CAS No. 946745-03-5

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2736873
CAS No.: 946745-03-5
M. Wt: 297.314
InChI Key: LOKAEBNZSYIJSW-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS: 112250-01-8) is a 1,2,4-oxadiazole derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the oxadiazole ring and an aniline group at the 5-position. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 213.58 g/mol . The 3,4-dimethoxy groups on the phenyl ring enhance solubility due to their electron-donating nature, while the oxadiazole core contributes to metabolic stability and diverse intermolecular interactions .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKAEBNZSYIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The aniline moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline 112250-01-8 C₁₅H₁₄N₂O₃ 213.58 3,4-Dimethoxyphenyl High polarity due to methoxy groups; 95% purity
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline - C₂₀H₁₅N₃O₂ 329.35 4-Phenoxyphenyl Lipophilic; evaluated for antimicrobial activity
2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline 1018131-83-3 C₁₁H₉N₃OS 231.27 2-Thienyl Contains sulfur; altered electronic properties
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline 40077-67-6 C₁₃H₁₀N₃O 224.24 Phenyl Simple hydrophobic substituent; lower solubility
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline 915922-80-4 C₁₅H₁₃N₃O 251.29 4-Methylphenyl Moderate polarity; methyl group reduces solubility
4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline - C₁₃H₁₁N₃OS 257.31 Thiophen-2-yl with methyl linker Flexible structure; sulfur enhances π-π interactions
Key Observations:

Substituent Effects: Methoxy Groups (Target Compound): The 3,4-dimethoxy substituents increase hydrophilicity compared to methyl or phenyl analogs. This improves aqueous solubility, which is critical for bioavailability in drug development . Phenoxy and Methyl Groups: Phenoxyphenyl substituents (e.g., in 4-(3-(4-Phenoxyphenyl)-...) increase lipophilicity, favoring membrane permeability but reducing solubility. Methyl groups (e.g., 4-methylphenyl) offer a balance between hydrophobicity and steric bulk .

Synthetic Pathways :

  • The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives under conditions using catalysts like EDC·HCl and solvents such as DMF . Modifications in substituents require tailored reagents (e.g., thiophene-2-carboxylic acid for thienyl analogs) .

Biological Activity: Antimicrobial Potential: 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline and related analogs have shown promise against enteric pathogens, suggesting that the oxadiazole scaffold is a viable antimicrobial pharmacophore . Toxicity Predictions: Computational models for triazole analogs with dimethoxyphenyl groups (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) indicate low acute toxicity, which may extrapolate to oxadiazole derivatives .

Pharmacological and Industrial Relevance

  • Thienyl Analogs : The sulfur moiety may improve binding to metalloenzymes or redox-active targets, making these compounds candidates for anticancer or antiviral research .
  • Methyl/Phenyl Derivatives : Simpler substituents are often used in materials science for their stability and ease of functionalization .

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3C_{12}H_{12}N_{4}O_{3}. The compound features a 1,2,4-oxadiazole ring system which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC12H12N4O3
Molecular Weight248.25 g/mol
SMILESCC(C(=O)N)C1=NOC(=O)N1
InChIKeyZNWHCVDHCJLIFE-UHFFFAOYSA-N

Research indicates that compounds containing the oxadiazole moiety exhibit various mechanisms of action against cancer cells. These include:

  • Inhibition of Cell Proliferation : Oxadiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Interaction with Enzymes : Some studies suggest that oxadiazole derivatives can inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.

Anticancer Properties

Several studies have evaluated the anticancer activity of oxadiazole derivatives including this compound. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. For instance:
      • IC50 values were reported as follows:
        • MCF-7: 5.55μM5.55\,\mu M
        • HCT-116: 6.82μM6.82\,\mu M
        • PC-3: 0.67μM0.67\,\mu M
  • Mechanism-Based Approaches :
    • The compound's mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. For example:
      • Induction of apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of oxadiazole derivatives in animal models. These studies typically involve administering the compound to tumor-bearing mice and evaluating tumor size reduction compared to control groups.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Breast Cancer :
    • In a study involving MCF-7 cells treated with varying concentrations of the compound, significant inhibition of cell growth was observed at concentrations above 5μM5\mu M, indicating its potential as an effective therapeutic agent.
  • Study on Colon Cancer :
    • Another investigation focused on HCT-116 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 6.82μM6.82\mu M.

Q & A

Basic: What are the common synthetic pathways for preparing 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline?

The synthesis typically involves cyclization reactions. A widely used method employs amidoximes and carboxylic acid derivatives under thermal or catalytic conditions. For example:

  • Step 1: React 3,4-dimethoxybenzonitrile with hydroxylamine to form the corresponding amidoxime.
  • Step 2: Condense the amidoxime with an activated carboxylic acid (e.g., 2-aminobenzoic acid derivative) in a polar solvent (DMF or DMSO) with a base (K₂CO₃) at 80–100°C .
  • Step 3: Purify the product via column chromatography or HPLC to achieve >95% purity .

Key Considerations:

  • Microwave-assisted synthesis can reduce reaction time and improve yields .
  • Substituents on the phenyl ring (e.g., methoxy groups) influence reaction efficiency due to electronic effects .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify the oxadiazole ring (C=N-O signals) and aromatic protons .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 312.12 for C₁₆H₁₄N₃O₃⁺).
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

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